Product packaging for Tetrapropylporphycene(Cat. No.:CAS No. 106562-37-2)

Tetrapropylporphycene

Cat. No.: B1209354
CAS No.: 106562-37-2
M. Wt: 478.7 g/mol
InChI Key: ZEFQLGNXBCJBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrapropylporphycene is a synthetic porphycene analog that serves as a highly efficient photosensitizer in biomedical and photochemical research. Its core research value lies in its exceptional ability to generate singlet oxygen ( 1 O 2 ) upon red light irradiation, a key mechanism studied in Photodynamic Therapy (PDT) for oncological applications . In vitro studies on fibrosarcomas have demonstrated that liposome-bound this compound induces extensive tumor necrosis, with ultrastructural analysis revealing that the primary cellular damage initially targets mitochondria before progressing to widespread vacuolization of the cytoplasm and pyknotic nuclei . The compound's photophysical properties make it an excellent tool for studying oxidative damage pathways. Its lipophilic nature facilitates incorporation into lipid-based delivery systems like liposomes, and research suggests it is preferentially transported and delivered to tumor cells by low-density lipoproteins (LDL), enhancing its selectivity for neoplastic tissues . Recent synthetic advances have produced derivatives, such as the β-tetrabrominated analogue and Pd(II) complex, which show further enhanced singlet oxygen quantum yields of 51% and 75%, respectively, highlighting the compound's potential for development in novel phototherapeutic applications . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N4 B1209354 Tetrapropylporphycene CAS No. 106562-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106562-37-2

Molecular Formula

C32H38N4

Molecular Weight

478.7 g/mol

IUPAC Name

4,9,14,19-tetrapropyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1(21),2,4,6,8,10,12(22),13,15,17,19-undecaene

InChI

InChI=1S/C32H38N4/c1-5-9-21-17-29-30-18-22(10-6-2)27(34-30)15-16-28-24(12-8-4)20-32(36-28)31-19-23(11-7-3)26(35-31)14-13-25(21)33-29/h13-20,33,35H,5-12H2,1-4H3

InChI Key

ZEFQLGNXBCJBCI-UHFFFAOYSA-N

SMILES

CCCC1=CC2=NC1=CC=C3C(=CC(=N3)C4=CC(=C(N4)C=CC5=C(C=C2N5)CCC)CCC)CCC

Canonical SMILES

CCCC1=CC2=NC1=CC=C3C(=CC(=N3)C4=CC(=C(N4)C=CC5=C(C=C2N5)CCC)CCC)CCC

Synonyms

tetra-n-propylporphycene

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Tetrapropylporphycene

Rational Synthetic Approaches to Tetrapropylporphycene Frameworks

The creation of the this compound core is a complex process that relies on precise, multi-step synthetic sequences. These rational approaches are designed to build the necessary precursors and induce the final macrocyclization in a controlled manner.

McMurry Reductive Cyclization and Improved Methodologies

A cornerstone in the synthesis of porphycenes, including this compound, is the McMurry reaction. This reaction facilitates the formation of alkenes through the reductive coupling of two ketone or aldehyde groups, driven by a low-valent titanium reagent. wikipedia.orgchem-station.com The process is generally understood to occur in two main stages: an initial pinacol (B44631) coupling of the carbonyls, followed by deoxygenation of the resulting 1,2-diol intermediate to yield the final alkene bridge. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, the McMurry reaction is employed as the key intramolecular cyclization step. Specifically, a 3,3'-dipropylbipyrrole dicarbaldehyde precursor is subjected to McMurry coupling conditions, which reductively couples the two aldehyde groups to form the ethene bridge, thus closing the macrocycle. researchgate.net This method has proven effective for creating the core framework of 3,6,13,16-tetrapropylporphycene. researchgate.net

The active titanium species is typically generated in situ from titanium chlorides like TiCl₃ or TiCl₄ using a variety of reducing agents, including zinc-copper couple, lithium aluminum hydride, or potassium metal. wikipedia.orgyoutube.com The choice of solvent and reducing agent can be critical for optimizing the yield of the macrocycle.

Synthesis from Pyrrole (B145914) Precursors

The rational synthesis of 3,6,13,16-tetrapropylporphycene begins with simpler, functionalized pyrrole units. acs.orgacs.orgnih.gov A common starting material is ethyl 4-propyl-1H-pyrrole-2-carboxylate. acs.orgacs.orgnih.gov The synthesis of the crucial bipyrrole dialdehyde (B1249045) precursor from this starting block involves a multi-step sequence:

Iodination: The initial pyrrole is treated with an iodine solution to produce a diiodo-pyrrole derivative, such as 3,5-diiodo-4-propyl-1H-pyrrole-2-carbaldehyde. acs.org

Ullmann Coupling: The iodinated pyrrole undergoes a copper-catalyzed Ullmann coupling reaction to form a symmetrical 3,3'-dipropyl-2,2'-bipyrrole diester.

Saponification: The resulting diester is hydrolyzed, typically using a strong base like sodium hydroxide (B78521) in ethylene (B1197577) glycol, to yield the corresponding bipyrrole diacid. acs.org

Decarboxylation and Formylation: The diacid is then decarboxylated, and the free α-positions are formylated using a Vilsmeier-Haack type reaction to install the aldehyde functionalities, yielding the 3,3'-dipropyl-1H,1'H-2,2'-bipyrrole-5,5'-dicarbaldehyde required for the final McMurry cyclization.

This step-by-step construction from a pyrrole precursor ensures the correct placement of the propyl groups on the final porphycene (B11496) macrocycle.

Advanced Functionalization and Peripheral Modification Techniques

Once the this compound framework is synthesized, its periphery can be further modified to fine-tune its chemical and photophysical properties. These strategies include halogenation, altering alkyl substitution patterns, and fusing additional aromatic rings.

Halogenation Strategies and Positional Effects (e.g., β-tetrabromoporphycene)

The peripheral β-positions of the this compound macrocycle are susceptible to electrophilic substitution, allowing for the introduction of halogen atoms. For instance, 3,6,13,16-tetrapropylporphycene can undergo facile bromination at its outer β-positions to yield β-tetrabromoporphycene. acs.org

The introduction of four electron-withdrawing bromine atoms significantly alters the electronic properties of the macrocycle. This makes the resulting β-tetrabromoporphycene more difficult to oxidize and easier to reduce compared to the non-halogenated parent compound. acs.org This modification has a notable impact on the molecule's electrochemical behavior.

CompoundFirst Oxidation Potential (V)First Reduction Potential (V)
3,6,13,16-Tetrapropylporphycene+0.69-1.57
β-Tetrabromo-3,6,13,16-tetrapropylporphycene+0.98-1.29

Electrochemical data showing the effect of bromination on the redox potentials of this compound.

Alkyl Substitution Patterns and Their Influence on Synthetic Accessibility

The specific arrangement of alkyl groups on the porphycene core has a profound impact on the molecule's properties and can influence the synthetic strategy. researchgate.net The 3,6,13,16-tetrapropyl substitution pattern, for example, results in different structural and photophysical characteristics compared to other positional isomers, such as those with substituents at the 2,7,12,17-positions. researchgate.net

Annulation and Fusion with Aromatic Systems (e.g., benzo-, naphtho-)

Expanding the π-system of this compound through the fusion of additional aromatic rings is a key strategy for modulating its electronic and optical properties. While the direct annulation of a pre-formed this compound is not widely reported, the synthesis of related annulated systems like benzoporphycenes provides a blueprint for such modifications. researchgate.net

Synthetic strategies typically involve incorporating the aromatic moiety into the precursors before the final macrocyclization step. Methodologies such as photoredox-catalyzed radical annulation offer a modern approach to creating the necessary intramolecular C-C bonds to fuse aromatic systems. nih.gov These reactions can proceed under mild conditions and tolerate a variety of functional groups, making them suitable for complex molecule synthesis. nih.gov By designing bipyrrole precursors that already contain a benzene (B151609) or naphthalene (B1677914) fragment, subsequent McMurry cyclization would yield the corresponding benzo- or naphtho-fused this compound derivatives.

Gram-Scale Synthesis Advancements and Challenges in this compound Production

The progression of this compound and its derivatives from laboratory curiosities to compounds with tangible applications is intrinsically linked to the development of robust and scalable synthetic methodologies. While the initial syntheses of porphycenes were landmark achievements, they were often characterized by low yields and complex procedures, posing significant barriers to large-scale production. This section delves into the advancements and persistent challenges associated with the gram-scale synthesis of this compound, a critical step for its widespread investigation and potential commercialization.

Historically, the synthesis of porphycenes has been dominated by the McMurry reductive cyclization of two 5,5'-diacyl-2,2'-bipyrrole units. However, this method is notoriously difficult to scale up and typically results in very low yields, hindering the production of substantial quantities of these materials. researchgate.net The sensitivity of pyrrole intermediates to air oxidation further complicates the synthetic process. researchgate.net These limitations have spurred the development of more efficient and economically viable synthetic routes.

A significant advancement in the field has been the development of a rational synthetic approach for specific isomers of this compound, such as 3,6,13,16-tetrapropylporphycene. This method moves away from the challenging McMurry coupling and focuses on a more controlled and higher-yielding pathway. The synthesis commences from ethyl 4-propyl-1H-pyrrole-2-carboxylate, proceeding through a multi-step process to yield the target molecule. nih.gov While the detailed scalability of this specific synthesis to the gram-scale has not been extensively documented in publicly available literature, the "rational approach" suggests a more controlled and potentially scalable process compared to traditional methods. The challenges in this approach often lie in the synthesis of the precursor, 3,3'-dipropylbipyrrole dicarbaldehyde, which can require the exploration of several synthetic routes to optimize. researchgate.net

More broadly, a groundbreaking development in porphycene synthesis has been the establishment of an acid-catalyzed oxidative macrocyclization of E/Z-mixed 5,6-diaryldipyrroethenes. This methodology has successfully enabled the gram-scale production of various meso-tetraarylporphycenes with yields reaching up to 80%. researchgate.net While this method has been demonstrated for aryl-substituted porphycenes, its adaptation for alkyl-substituted derivatives like this compound presents a promising avenue for future research. The key to the success of this method is the acid-catalyzed E/Z-isomerization of the dipyrroethene precursors, which facilitates an efficient macrocyclization. researchgate.net This approach circumvents the major drawbacks of the McMurry reaction, offering a more robust and scalable alternative.

The table below summarizes the key aspects of these synthetic methodologies, highlighting the advancements from traditional to more modern approaches.

Synthetic MethodologyKey FeaturesReported YieldsScalabilityKey Challenges
McMurry Reductive Cyclization Reductive coupling of two 5,5'-diacyl-2,2'-bipyrroles.Very lowDifficult to scale upSusceptibility of intermediates to oxidation, low yields. researchgate.net
Rational Synthesis of 3,6,13,16-tetrapropylporphycene Multi-step synthesis from a pyrrole carboxylate precursor.Not explicitly stated for gram-scalePotentially scalableSynthesis of the bipyrrole dicarbaldehyde precursor. researchgate.net
Acid-Catalyzed Oxidative Macrocyclization Acid-catalyzed ring closure of E/Z-mixed 5,6-diaryldipyrroethenes.Up to 80% (for aryl derivatives)Demonstrated gram-scale production (for aryl derivatives) researchgate.netAdaptation for alkyl-substituted porphycenes.

Despite these advancements, several challenges remain in the gram-scale synthesis of this compound. One of the primary hurdles is the often-complex synthesis of the substituted pyrrole and bipyrrole precursors. The introduction of propyl groups at specific positions on the pyrrole ring requires carefully designed synthetic strategies to avoid the formation of isomeric impurities. Furthermore, the purification of the final porphycene product on a large scale can be a significant bottleneck, often requiring extensive chromatography.

Another challenge lies in the translation of high-yielding small-scale reactions to a larger production environment. Reactions that perform well in a laboratory setting may face issues with heat transfer, mixing, and reagent addition rates when scaled up, potentially leading to decreased yields and the formation of byproducts. Overcoming these challenges will require further optimization of reaction conditions and the development of more efficient purification techniques. The successful and cost-effective gram-scale synthesis of this compound is a critical step that will undoubtedly accelerate its exploration in various scientific and technological fields.

Derivatization Strategies for this compound

The ability to chemically modify the this compound core is crucial for fine-tuning its properties and expanding its applications. Derivatization allows for the introduction of various functional groups that can influence its solubility, electronic properties, and ability to coordinate with metal ions. One of the key derivatization strategies that has been successfully applied to 3,6,13,16-tetrapropylporphycene is halogenation, specifically bromination.

The introduction of bromine atoms onto the porphycene macrocycle can have a profound impact on its photophysical properties. For instance, the synthesis of a β-tetrabromoporphycene derivative of 3,6,13,16-tetrapropylporphycene has been shown to significantly enhance its ability to generate singlet oxygen. nih.gov This is a critical property for applications in photodynamic therapy, where the photosensitizer's efficacy is directly related to its singlet oxygen quantum yield. The palladium(II) complex of this tetrabrominated derivative was found to be a particularly efficient singlet oxygen generator. nih.gov

The table below outlines the impact of bromination on the singlet oxygen generation of 3,6,13,16-tetrapropylporphycene and its Pd(II) complex.

CompoundSinglet Oxygen Quantum Yield (%)
Freebase β-tetrabromoporphycene51 nih.gov
Pd(II) complex of β-tetrabromoporphycene75 nih.gov

Beyond halogenation, other derivatization strategies commonly employed for porphyrinoids could potentially be adapted for this compound. These include nitration, sulfonation, and the introduction of various functional groups via palladium-catalyzed cross-coupling reactions. Such modifications could be used to attach targeting moieties for biomedical applications, improve solubility in specific solvents, or facilitate the assembly of this compound units into larger supramolecular structures. The continued development of versatile and efficient derivatization strategies will be instrumental in unlocking the full potential of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of tetrapropylporphycene in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the molecular symmetry and connectivity.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. For symmetrically substituted porphyrins, the number of signals is consistent with the molecule's symmetry weizmann.ac.il. In solid-state ¹³C CPMAS NMR studies of similar porphyrins, such as meso-tetrapropylporphyrin, distinct signals are observed for the α- and β-pyrrolic carbons. At lower temperatures, the slowing of the inner hydrogen migration (tautomerism) can lead to a doubling of signals for the pyrrole (B145914) carbons, providing insight into this dynamic process weizmann.ac.il.

Table 1: Representative ¹H NMR Chemical Shifts for a Metallated this compound Derivative

Proton Type Chemical Shift (δ, ppm) Multiplicity
meso-H 9.58 singlet
β-pyrrolic-H 8.85 singlet
α-CH₂ (propyl) 3.99 triplet
β-CH₂ (propyl) 2.36 multiplet
CH₃ (propyl) 1.35 triplet

Data for [Pt(TPrPc)] in CDCl₃ ntu.edu.tw

Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Structure Probing

The electronic structure of this compound is characterized by its distinct absorption and emission spectra, which are hallmarks of the porphyrinoid π-conjugated system.

The UV-Vis absorption spectrum is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and a series of weaker bands in the visible region, called the Q-bands rsc.orgresearchgate.net. These transitions arise from π-π* electronic excitations within the macrocycle. For 3,6,13,16-tetrapropylporphycene, the absorption spectrum shows the characteristic Soret band and multiple Q-bands acs.orgnih.gov. The position and intensity of these bands are sensitive to the substitution pattern, the central metal ion, and the solvent environment researchgate.netnih.gov. For instance, the platinum complex of 2,7,12,17-tetrapropylporphycene, [Pt(TPrPc)], exhibits a Soret band at 382 nm and several Q-bands in the 550-640 nm range in a chloroform (B151607) solution ntu.edu.tw.

Free-base 3,6,13,16-tetrapropylporphycene is moderately fluorescent, a property that is significantly influenced by metal complexation acs.orgnih.gov. The insertion of a zinc(II) ion into the core enhances the fluorescence quantum yield to approximately 30% acs.orgnih.gov. In contrast, complexation with heavier metals like palladium(II) can quench fluorescence but promotes efficient intersystem crossing to the triplet state, leading to high singlet oxygen generation yields (75% for the Pd(II) complex) acs.orgnih.gov. This highlights how metalation can be used to tune the photophysical properties for specific applications. The fluorescence spectra typically show two main emission bands, corresponding to the Q(0,0) and Q(0,1) transitions, which are roughly mirror images of the lowest energy absorption bands nih.gov.

Table 2: Photophysical Data for 3,6,13,16-Tetrapropylporphycene and its Metal Complexes

Compound Key Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (ΦF) Singlet Oxygen Yield (ΦΔ)
Free-base ~390 (Soret), 550-650 (Q) Not specified Moderate 51% (for β-tetrabromo derivative)
Zn(II) Complex Not specified Not specified ~0.30 Not specified
Pd(II) Complex Not specified Not specified Quenched 75%

Data derived from studies on 3,6,13,16-tetrapropylporphycene and its derivatives acs.orgnih.gov.

X-ray Crystallography for Solid-State Structural Parameters

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state wikipedia.org. For this compound and its derivatives, this technique reveals critical details about the macrocyclic conformation, bond lengths, bond angles, and intermolecular packing ntu.edu.tw.

The crystal structure of [2,7,12,17-tetrapropylporphycenato]platinum(II), [Pt(TPrPc)], shows that the molecule is centrosymmetric in the crystal lattice ntu.edu.tw. The platinum atom and the four coordinating nitrogen atoms are coplanar, a common feature for square-planar metal complexes of porphyrinoids ntu.edu.tw. The conformation of the propyl substituents is also clearly defined in the crystal structure ntu.edu.tw. Such structural data is invaluable for understanding how the ligand framework accommodates different metal ions and for performing theoretical calculations, such as extended Hückel molecular orbital (EHMO) calculations, to probe the electronic structure ntu.edu.tw.

Porphyrin macrocycles are not perfectly planar and can adopt various distorted conformations, such as saddled, ruffled, or domed shapes. The degree and type of this non-planarity are influenced by steric crowding from peripheral substituents and by the size of the central metal ion nih.gov.

In metalloporphycenes, the small and rectangular cavity of the macrocycle can lead to significant non-planar conformations upon complexation with metal ions ntu.edu.tw. The crystal structure of [Pt(TPrPc)] reveals that the core is essentially planar, but the peripheral propyl groups introduce some steric strain ntu.edu.tw. Comparing the structure of [Pt(TPrPc)] to its nickel(II) analogue, [Ni(TPrPc)], shows an increase in the distance between the two bipyrrole moieties to accommodate the larger platinum ion ntu.edu.tw. The analysis of these distortions is crucial as they significantly impact the photophysical and electrochemical properties of the molecule nih.gov. For example, increased macrocycle distortion can lead to red-shifted absorption spectra and altered excited-state dynamics nih.gov.

In the solid state, this compound molecules arrange themselves into ordered structures through various non-covalent intermolecular interactions, such as π-π stacking, van der Waals forces, and C-H···π interactions nih.govmdpi.comhw.ac.uk. These interactions govern the crystal packing and can lead to the formation of higher-order supramolecular assemblies mdpi.comhw.ac.uknih.gov.

The crystal packing of porphyrins can form structures like columnar arrays or layered sheets researchgate.netillinois.edu. These arrangements are critical as they influence the material's bulk properties. The study of these interactions is fundamental to crystal engineering, which aims to design molecular solids with specific structures and functions nih.gov. For example, the way porphyrin molecules pack in a crystal can affect their solid-state luminescence and charge-transport properties, which are relevant for applications in optoelectronics chimia.ch. The analysis of Hirshfeld surfaces can be a powerful tool to visualize and quantify these subtle intermolecular contacts within the crystal lattice nih.gov.

Single-Molecule Spectroscopy for Dynamic Processes

Single-molecule spectroscopy (SMS) allows for the investigation of individual molecules, thereby revealing dynamic processes and heterogeneities that are obscured in ensemble measurements researchgate.net. This technique has been instrumental in studying the tautomerization of the inner N-H protons in porphycene (B11496), a process involving double hydrogen transfer researchgate.net.

For single porphycene molecules embedded in a polymer matrix, SMS studies have revealed large fluctuations in the hydrogen transfer rates over time for the same molecule researchgate.net. A significant portion of the molecules shows a drastically decreased tautomerization rate compared to the average rate measured in solution researchgate.net. This phenomenon is explained by a model where the rate is coupled to the slow relaxation dynamics of the surrounding polymer matrix, providing indirect evidence for the dominant role of quantum tunneling in the tautomerization process researchgate.net. These studies demonstrate that the local environment has a profound impact on the dynamic behavior of individual this compound molecules.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly for degenerate or near-degenerate excited states, which are common in highly symmetric molecules like porphyrins researchgate.net. MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field.

The MCD spectrum provides detailed information about the angular momentum of the excited states and can be used to resolve overlapping electronic transitions that are not apparent in a standard UV-Vis absorption spectrum. For porphyrin systems, MCD is particularly sensitive to the π-electron system of the macrocycle. It helps in assigning the electronic transitions, such as the Soret and Q bands, and provides insights into the effects of substituents, metalation, and macrocyclic distortion on the electronic energy levels. While specific MCD data for this compound is not detailed in the provided context, the technique is broadly applicable to the porphyrin class for elucidating subtle aspects of their electronic structure.

Theoretical and Computational Investigations of Tetrapropylporphycene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become indispensable tools for investigating the properties of complex molecular systems like tetrapropylporphycene. researchgate.net These computational methods offer a balance between accuracy and computational cost, making them suitable for studying the electronic structure, spectroscopic properties, and reactivity of porphyrinoids. nih.govyoutube.com DFT is used to determine the ground-state geometries and electronic structures, while TDDFT is employed to calculate vertical excitation energies, which correspond to the absorption bands observed in UV-visible spectra. researchgate.net The accuracy of TDDFT calculations can be influenced by the choice of exchange-correlation functional and basis set, with hybrid functionals like B3LYP often providing reliable results for the excited states of porphyrin systems. nih.govacs.org These theoretical investigations provide deep insights into the fundamental properties of this compound that are not always accessible through experimental means alone. nih.gov

The electronic structure of porphycenes, including this compound, is typically described by Gouterman's four-orbital model. This model considers the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). nu.edu.kz Electronic transitions between these frontier orbitals are responsible for the characteristic strong absorption bands in the visible and near-UV regions of the spectrum, known as the Q-bands and the Soret (or B) band, respectively. nu.edu.kz

The HOMO and LUMO, in particular, define the HOMO-LUMO energy gap (Egap), a critical parameter that influences the molecule's reactivity and photophysical properties. nih.gov A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. nih.gov In this compound, the π-conjugated macrocycle constitutes the primary location for the frontier molecular orbitals. nu.edu.kznih.gov The propyl substituents at the 2, 7, 12, and 17 positions act as weak electron-donating groups, causing perturbations to the energy levels of the parent porphycene (B11496) core. These inductive effects can destabilize the HOMO and LUMO, leading to a modest decrease in the HOMO-LUMO gap compared to the unsubstituted porphycene. nih.gov

DFT calculations allow for the visualization of the topography of these orbitals, confirming that the electron density of the HOMO and LUMO is delocalized over the entire π-system of the macrocycle. The table below presents representative data for the frontier orbital energies of a substituted this compound derivative, illustrating the energy levels involved in its electronic transitions.

Calculated Frontier Orbital Energies and S1-S2 Gaps for 9-amino-2,7,12,17-tetra-n-propylporphycene (APc) Tautomers. semanticscholar.org
TautomerStateCalculated S1 Energy (cm-1)Calculated S2 Energy (cm-1)S1-S2 Energy Gap (cm-1)
trans1S014580170302450
trans2S015300164801180

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. wikimedia.org In porphycenes, aromaticity is evaluated computationally by analyzing the magnetically induced ring currents that circulate within the π-electron system when the molecule is placed in an external magnetic field perpendicular to the molecular plane. wikipedia.orgrsc.org Aromatic compounds sustain a diatropic ring current, which generates an induced magnetic field that opposes the external field inside the ring. wikipedia.org

Quantum-Chemical Calculations of Tautomerism and Hydrogen Transfer

Porphycenes are distinguished from their constitutional isomers, the porphyrins, by having shorter distances between the inner nitrogen atoms, which results in stronger intramolecular hydrogen bonds. nih.gov This structural feature profoundly influences their tautomeric properties, which involve the intramolecular transfer of the two inner protons between the four nitrogen atoms. acs.org Quantum-chemical calculations are essential for elucidating the mechanisms, energetics, and dynamics of this double hydrogen transfer process. acs.org

Six possible tautomeric forms can be considered for the porphycene core, but in substituted derivatives like this compound, the two lowest energy forms are typically the trans tautomers. semanticscholar.org Computational models using DFT can accurately predict the relative stabilities of these tautomers and map the potential energy surface for their interconversion. acs.org

In the electronic ground state (S₀), computational studies on derivatives of this compound show the existence of two stable trans tautomers that are nearly degenerate in energy, separated by a very small energy difference. semanticscholar.orgresearchgate.net The potential energy surface in S₀ is characterized by a nearly symmetric double-well potential, with a central barrier to tautomerization. researchgate.net The interconversion mechanism is a synchronous double hydrogen tunneling process, which can be activated by the excitation of low-frequency vibrational modes that modulate the N-H···N distances. nih.gov

Upon electronic excitation to the first excited singlet state (S₁), the situation changes dramatically. TDDFT calculations reveal that the potential energy surface becomes strongly asymmetric. researchgate.net One of the trans tautomers becomes significantly more stable than the other, shifting the equilibrium almost entirely to this lower-energy form. semanticscholar.orgresearchgate.net Consequently, the barrier for hydrogen transfer is higher in the S₁ state compared to the S₀ state, making the process less probable in the excited state. nih.govresearchgate.net This phenomenon can lead to complex photophysical behaviors, such as dual fluorescence observed in certain substituted tetrapropylporphycenes. researchgate.net

Calculated Relative Energies of Tautomers for 9-amino-2,7,12,17-tetra-n-propylporphycene (APc) and 9-nitro-2,7,12,17-tetra-n-propylporphycene (NPc). semanticscholar.org
CompoundStateEnergy (trans1) (kcal mol-1)Energy (trans2) (kcal mol-1)ΔE (trans2 - trans1) (kcal mol-1)
APcS00.000.130.13
S10.002.122.12
NPcS00.410.00-0.41
S12.400.00-2.40

Peripheral substituents can strongly alter the tautomeric properties of the porphycene core by exerting steric and electronic effects. nih.gov In this compound, the alkyl groups located on the ethylene (B1197577) bridges (β-positions) cause steric crowding. This crowding pushes the pyrrole (B145914) rings closer together, significantly shortening the N···N distances within the central cavity. nih.gov

This structural compression strengthens the intramolecular hydrogen bonds and lowers the barrier for the double hydrogen transfer. nih.gov The extremely short N-H···N distances in such meso-alkylated porphycenes can stabilize not only the trans tautomers but also higher-energy cis forms, which are typically not observed in the parent porphycene. acs.orgnih.gov The presence of these accessible cis tautomers has been proposed to open up efficient non-radiative decay channels, explaining the weak fluorescence of some meso-alkylated porphycenes. acs.org Furthermore, the electronic nature of substituents at the meso-positions (e.g., amino or nitro groups on the this compound skeleton) can selectively stabilize one trans tautomer over the other, thereby controlling the tautomeric equilibrium in both the ground and excited states. semanticscholar.orgresearchgate.net

Spin-Orbit Coupling and Intersystem Crossing Pathways

Intersystem crossing (ISC) is a radiationless process involving a transition between electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (Tₙ). wikipedia.org This process is formally forbidden by spin selection rules but can occur through spin-orbit coupling (SOC), which is an interaction between the electron's spin and its orbital angular motion. wikipedia.orgdigitellinc.com The rate of ISC is a critical parameter that determines the yield of triplet states, which is important for applications like photodynamic therapy.

Theoretical calculations are employed to investigate ISC pathways by computing the spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet and triplet states. rsc.orgnih.gov A larger SOCME value indicates a higher probability of intersystem crossing. The efficiency of ISC is also governed by the energy gap between the coupled singlet and triplet states; smaller energy gaps generally favor faster ISC. nih.gov

For organic molecules like this compound that lack heavy atoms, direct SOC between the S₁ and T₁ states is often weak. nih.gov However, ISC can be facilitated through several mechanisms. One important pathway is the El-Sayed mechanism, where SOC is enhanced for transitions involving a change in orbital type (e.g., n→π* and π→π*). Another is the spin-vibronic mechanism, where coupling to vibrational modes enhances the interaction between electronic states. nih.gov Furthermore, ISC can proceed more efficiently via higher-lying triplet states (Tₙ, n>1) that are energetically close to the S₁ state. nih.gov The high density of triplet states in porphyrin-type molecules can provide multiple channels for ISC, facilitating rapid population of the triplet manifold. nih.gov Computational studies on similar porphyrinoids help to identify these potential pathways and estimate the rates of intersystem crossing in this compound systems. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in publicly available literature, the conformational flexibility of this and related tetra-alkyl-substituted porphycenes is a subject of significant interest, inferred from a combination of experimental observations and theoretical calculations. MD simulations represent a powerful computational tool to explore the dynamic behavior and conformational landscape of such molecules over time, providing insights that are complementary to static quantum chemical calculations.

The conformational flexibility of tetra-alkyl-porphycenes is strongly suggested by photophysical studies. For instance, meso-tetraalkylporphycenes, including this compound, exhibit extremely weak fluorescence in non-viscous solvents. However, their emission intensity dramatically increases in rigid environments, such as frozen solvents or polymer films. acs.org This phenomenon is attributed to large-amplitude molecular motions in fluid environments that promote efficient non-radiative decay pathways for the excited state. In a rigid matrix, these conformational changes are suppressed, leading to enhanced fluorescence. This viscosity-dependent fluorescence is a hallmark of molecules with significant conformational flexibility.

Theoretical models, supported by Density Functional Theory (DFT) calculations, propose that the conformational flexibility involves significant distortions from the planarity of the porphycene macrocycle. acs.org A key proposed mechanism for the non-radiative decay in fluid media involves the transformation from the common trans tautomer to a non-planar cis tautomeric form. acs.org The energy barrier for this transformation is thought to be low enough to be accessible at room temperature, allowing the molecule to sample a variety of conformations. The presence of four bulky propyl groups at the meso- or β-positions is expected to influence the degree of this non-planarity and the dynamics of the conformational changes. For instance, in meso-tetraalkyl-substituted porphycenes, both trans and cis tautomers have been detected, which is not the case for di-substituted analogues, suggesting that the four alkyl groups lower the barrier to conformational isomerization. acs.org

A hypothetical molecular dynamics simulation of this compound would involve the following steps:

Force Field Parameterization: A significant challenge in performing MD simulations on novel molecules like this compound is the development of an accurate force field. This would involve defining parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that accurately reproduce the molecule's structure and vibrational properties, often derived from high-level quantum mechanical calculations.

System Setup: The this compound molecule would be placed in a simulation box, solvated with an appropriate solvent (e.g., toluene (B28343) or chloroform) to mimic experimental conditions.

Simulation: The system would be subjected to a simulation run, where the forces on each atom are calculated at each time step, and the equations of motion are integrated to track the trajectory of all atoms over time (typically nanoseconds to microseconds).

Analysis of the resulting trajectories would provide detailed information about the conformational flexibility of this compound. Key parameters that would be analyzed include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, higher RMSF values would be expected for the propyl chains and potentially for the pyrrole rings involved in out-of-plane distortions.

Dihedral Angle Analysis: To map the conformational landscape associated with the rotation of the propyl groups and the puckering of the porphycene core.

Principal Component Analysis (PCA): To identify the dominant collective motions and conformational transitions of the molecule.

Although explicit MD simulation data is not available, the expected findings would likely quantify the dynamic equilibrium between planar and non-planar conformations and provide insights into the timescale and energy barriers of these transitions, thus offering a detailed molecular-level explanation for the experimentally observed viscosity-dependent fluorescence.

Research Findings on Conformational Flexibility of Tetra-alkyl-porphycenes

The following table summarizes key experimental and computational findings that infer the conformational flexibility of tetra-alkyl-porphycenes, including this compound.

FindingMethodImplication for Conformational Flexibility
Fluorescence quantum yield is very low in non-viscous solvents.Photophysical MeasurementsIndicates the presence of efficient non-radiative decay pathways enabled by large-amplitude molecular motions.
Fluorescence intensity increases dramatically in rigid environments.Photophysical MeasurementsConfirms that restricting molecular motion (i.e., conformational changes) closes the non-radiative decay channels.
Presence of both trans and cis tautomers detected.Spectroscopic AnalysisSuggests a relatively low energy barrier for isomerization, which is a form of conformational change.
Theoretical models predict a non-planar cis2 tautomeric form.DFT CalculationsHighlights that out-of-plane distortions are a key aspect of the molecule's flexibility and are linked to its photophysical properties.

Advanced Photophysical Phenomena and Excited State Dynamics

Intramolecular Proton Transfer (Tautomerism) Dynamics in Excited States

A hallmark of porphycenes, including tetrapropylporphycene, is the presence of two hydrogen atoms in the central cavity that can move between the four nitrogen atoms. This intramolecular proton transfer, or tautomerism, is a fundamental process that significantly influences the compound's excited-state properties. nih.gov The process involves the translocation of the two inner protons, which can occur either in a concerted (simultaneous) or a stepwise manner. researchgate.net This dynamic equilibrium between tautomeric forms is a key pathway for energy dissipation. nih.govresearchgate.net

Studies on the broader porphycene (B11496) family show that the tautomerization coordinate is not simple but is multidimensional, involving coupling between several vibrational modes of the molecule. researchgate.net Some of these modes actively promote the proton transfer, while others can inhibit it. researchgate.net Even at room temperature, quantum mechanical tunneling plays a dominant role in the transfer mechanism, which can be either coherent in isolated molecules or incoherent in condensed phases. researchgate.net

The investigation of intramolecular proton transfer requires sophisticated spectroscopic techniques capable of resolving events on extremely short timescales. nih.gov Ultrafast spectroscopy methods, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, are employed to directly observe the dynamics of hydrogen transfer. nih.gov These techniques allow for the real-time tracking of the vibrational and electronic changes that accompany the movement of the protons within the porphycene core. nih.govnih.gov

For the parent compound porphycene, these studies have revealed that the double hydrogen transfer can occur in less than 5 picoseconds. nih.gov Single-molecule spectroscopy studies have shown that these transfer rates can fluctuate significantly over time for the same molecule, highlighting the influence of the immediate nano-environment. researchgate.net Computational methods, including ab initio molecular dynamics (AIMD), complement these experimental techniques by providing a theoretical framework to understand the spectral signatures of the coupled electronic and atomic motions during the transfer process. nih.gov

The rate of radiationless deactivation of the excited state in this compound, particularly through the tautomerism pathway, can be influenced by the viscosity of the surrounding medium. researchgate.netrsc.org In environments of low viscosity, such as common organic solvents, the molecule can more freely undergo the necessary conformational changes that facilitate proton transfer.

However, in more rigid or viscous media, such as a polymer matrix, the tautomerization rate can decrease dramatically. researchgate.net This is because the process becomes coupled to the slow relaxation dynamics of the polymer environment. researchgate.net The viscosity of the medium can hinder the specific molecular vibrations that promote the proton transfer, thereby slowing down this key radiationless decay channel. researchgate.netrsc.org This phenomenon provides indirect but strong evidence for the dominant role of tunneling in the proton transfer mechanism. researchgate.net

Fluorescence Emission Characteristics and Quantum Yield Determinants

This compound exhibits fluorescence, a process where the molecule emits a photon to return to the ground state after being electronically excited. The efficiency of this process is described by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.

A significant finding is the effect of metal complexation on the emission properties. The insertion of a zinc(II) ion into the core of 3,6,13,16-tetrapropylporphycene leads to a notable enhancement of the emission quantum yield, reaching approximately 30%. nih.govacs.org This is because the metal ion replaces the two central protons, thereby blocking the tautomerism pathway for non-radiative decay and favoring the radiative fluorescence channel.

Table 1: Photophysical Properties of 3,6,13,16-Tetrapropylporphycene and its Zinc Complex

The photophysical properties of this compound are sensitive to the solvent environment. researchgate.netnih.gov Changes in solvent polarity, refractive index, and hydrogen-bonding ability can alter the energies of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). rsc.org

For related porphyrin-like molecules, a bathochromic (red) shift in the emission maximum is often observed as the polarity of the solvent increases. rsc.orgresearchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state in polar solvents. The solvent can also influence the rates of non-radiative decay, thereby affecting both the fluorescence quantum yield and the excited-state lifetime. researchgate.net For instance, in N-confused tetraphenylporphyrin (B126558), the equilibrium between tautomers is strongly dependent on the hydrogen-bond accepting ability of the solvent. nih.gov

Table 2: Illustrative Example of Solvent Effects on Fluorescence Emission of a Related Porphyrin-like Dye (TPTP)

The placement and nature of substituents on the porphycene macrocycle are critical in determining its electronic and, consequently, its emission properties. rsc.orgnih.gov The propyl groups in this compound, being electron-donating alkyl groups, influence the energy levels of the frontier molecular orbitals.

Research on 3,6,13,16-tetrapropylporphycene has indicated that the substituent effect in this isomer is more pronounced compared to other positional isomers of this compound. nih.govacs.org This highlights the importance of the substitution pattern. Attaching substituents at the β-positions (like the 3, 6, 13, and 16 positions) allows for more direct electronic communication with the central π-conjugated system compared to meso-substitution. ias.ac.in This direct conjugation can lead to significant shifts in the absorption and emission bands and alter the quantum yields and excited-state lifetimes. ias.ac.innih.gov

Photoinduced Electron and Energy Transfer Processes

Upon photoexcitation, this compound and its derivatives can engage in photoinduced electron transfer (PET) or energy transfer (EnT) with other molecules. nih.govumn.edu These processes are fundamental to applications in areas like artificial photosynthesis and photodynamic therapy. nih.govrsc.org

In an electron transfer process, the excited porphycene can either donate an electron to an acceptor molecule or accept an electron from a donor molecule, leading to a charge-separated state. researchgate.net For example, zinc porphyrins are known to undergo photoinduced electron transfer to acceptors like methyl viologen. nih.govresearchgate.net

Photoinduced energy transfer involves the non-radiative transfer of the excitation energy from the excited porphycene (the donor) to an acceptor molecule. A key example of this is the generation of singlet oxygen. The Pd(II) complex of 3,6,13,16-tetrapropylporphycene and its β-tetrabromo derivative have been shown to be efficient generators of singlet oxygen, with quantum yields of 75% and 51%, respectively. nih.govacs.org In this process, the excited porphycene complex transfers its energy to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂), a critical step for applications in photodynamic therapy. nih.gov

Table of Compounds Mentioned

Nonlinear Optical Properties and Multi-Photon Absorption

Materials with significant nonlinear optical (NLO) properties are crucial for applications in optical limiting, data storage, and optical switching. researchgate.netfrontiersin.org Porphyrins and related macrocycles like porphycenes are promising candidates for NLO materials due to their large, delocalized 18 π-electron systems, which can be readily modified through chemical functionalization. researchgate.netnih.gov One important NLO phenomenon is reverse saturable absorption (RSA), where the absorption of a material increases with increasing light intensity. This property is particularly useful for optical limiting applications, which protect sensitive sensors from high-intensity laser pulses. nih.govresearchgate.net

Singlet Oxygen Generation Mechanisms and Efficiency

Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, is the key cytotoxic agent in many photodynamic therapy (PDT) applications. mdpi.comu-tokyo.ac.jp Photosensitizers, such as porphycenes, can generate singlet oxygen through a Type II photochemical mechanism. nih.gov

The process begins with the absorption of light by the photosensitizer (PS), promoting it from its ground state (S₀) to an excited singlet state (S₁). The molecule then typically undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), which is abundant in most biological tissues. This energy transfer excites the oxygen to its singlet state (¹O₂), while the photosensitizer returns to its ground state, ready to repeat the cycle. mdpi.comu-tokyo.ac.jp

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. tudublin.ie The efficiency is highly dependent on the quantum yield of the triplet state of the photosensitizer. Research on 3,6,13,16-tetrapropylporphycene derivatives has provided specific data on their ability to generate singlet oxygen. The palladium(II) complex of this porphycene, as well as its brominated freebase form, have been shown to be efficient singlet oxygen generators. nih.gov The incorporation of a heavy atom like palladium is a well-known strategy to enhance ISC rates and, consequently, the singlet oxygen quantum yield. u-tokyo.ac.jp

Table 1: Singlet Oxygen Generation Efficiency of 3,6,13,16-Tetrapropylporphycene Derivatives

Compound Singlet Oxygen Quantum Yield (ΦΔ) Reference
Pd(II) 3,6,13,16-tetrapropylporphycene 75% nih.gov
Freebase β-tetrabromo-tetrapropylporphycene 51% nih.gov

Coordination Chemistry and Metalloporphycene Research

Complexation with Transition Metal Ions (e.g., Zn(II), Fe(III), Co(II), Ni(II), Cu(II), Sn(IV), Pd(II), Pt(II), Rh(I))

Tetrapropylporphycene, a structural isomer of porphyrin, exhibits a significant capacity for coordinating with a diverse range of transition metal ions. The synthesis of 3,6,13,16-tetrapropylporphycene and its subsequent complexation with divalent metal ions such as Zinc(II) and Palladium(II) have been successfully demonstrated. electronicsandbooks.comnih.gov The complexation ability is influenced by the specific substitution pattern of the alkyl groups on the porphycene (B11496) macrocycle. nih.govresearchgate.net

The coordination chemistry extends to other transition metals, although studies on this compound itself are not as extensive as for its parent, porphyrin. However, research on closely related porphycenes, such as octaethylporphycene (OEPc) and tetraphenylporphycene (TPP), provides significant insights. For instance, complexes with Iron(III), Copper(II), and Zinc(II) have been prepared using β-phenyl-substituted porphycene. researchgate.net The synthesis of Iron(III) porphyrin complexes often involves methods like the mixed-solvent method, which has been shown to be efficient. mdpi.com

The complexation of porphycenes with heavier transition metals has also been achieved. Tin(IV) complexes of octaethylporphycene (OEPc) and octaethylhemiporphycene (OEHPc) have been synthesized in high yields as their dichloride salts, [SnIV(OEPc)Cl2] and [SnIV(OEHPc)Cl2], respectively. acs.org These syntheses highlight the ability of the porphycene core to stabilize metals in higher oxidation states. acs.orgmdpi.com Similarly, Platinum(II) complexes of tetraphenylporphyrin (B126558) can be synthesized by reacting the free base with PtCl2(PhCN)2. researchgate.net Rhodium(I) complexes of porphyrins have also been synthesized and are noted for their unique reactivity. researchgate.netrsc.org While direct synthesis with this compound for all these metals is not widely reported, the established methods for analogous porphyrinoids suggest the feasibility of such complexes.

Influence of Metal Ion on Macrocycle Geometry and Electronic Structure

The introduction of a metal ion into the central N4 cavity of the this compound macrocycle has a profound impact on both its geometry and electronic structure. The size of the coordinated metal ion is a critical factor; the smaller coordination cavity of porphycenes compared to porphyrins makes them selective for smaller metal ions. researchgate.net

The electronic structure is also heavily influenced by the central metal. The interaction between the metal's d-orbitals and the porphycene's π-orbitals leads to shifts in the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net This is evident in the UV-visible absorption spectra. The intense Soret band and the weaker Q-bands characteristic of porphycenes shift in energy and intensity upon metallation. For example, the incorporation of meso-methoxy and dimethylaminophenyl rings in tin(IV) porphyrins results in a significant red shift of the Q and Soret bands. mdpi.com DFT studies on metalloporphyrins show that the HOMO often has significant character from the metal d-orbitals, while the LUMO is primarily located on the porphyrin π-system, indicating a potential for metal-to-ligand charge transfer. researchgate.net

Table 1: Influence of Metal Ion on the Electronic Absorption Spectra of Octaethylporphyrin (OEP) and Octaethylporphycene (OEPc) Complexes (This table uses data for the closely related octaethyl-substituted macrocycles to illustrate the effect of metallation on electronic properties.)

CompoundSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Reference
H₂OEP398498, 532, 566, 620 acs.org
[SnIV(OEP)Cl₂]412537, 574 acs.org
H₂OEPc371555, 590, 623, 655 acs.org
[SnIV(OEPc)Cl₂]392582, 627 acs.org

Axial Ligation Properties and Stereochemistry of Metal Complexes

Many metallotetrapropylporphycenes can coordinate additional ligands in the axial positions, perpendicular to the macrocycle plane. This axial ligation is a key feature of their chemistry, influencing their stereochemistry, solubility, and electronic properties. The metal center acts as a Lewis acid, binding electron-donating groups (Lewis bases). mdpi.com

The stereochemistry of these complexes is dictated by the number and nature of the axial ligands. For instance, Sn(IV) porphyrin and porphycene complexes readily form stable, six-coordinate octahedral geometries with two axial ligands, such as chlorides, hydroxides, or carboxylates, typically in a trans arrangement. acs.orgmdpi.com The synthesis of [SnIV(OEPc)Cl2] provides a clear example of a trans-dichloro complex. acs.org In complexes with a single axial ligand, the metal ion is often displaced out of the macrocycle's plane, leading to a square-pyramidal geometry. mdpi.com This has been observed in an Iridium(I) complex of a fused porphycene, where the Ir(I) ion resides 1.50 Å above the N4-plane. chemrxiv.org

Axial ligation significantly alters the electronic properties of the complex. The donation of charge from the axial ligand to the metal center can raise the energy levels of the frontier orbitals. mdpi.com This can be observed in changes to the UV-Vis spectrum and redox potentials. The binding strength of an axial ligand is dependent on the metal ion, the macrocycle itself, and the solvent. mdpi.com For example, a study on a 3,6,13,16-tetramethoxy-porphycene, an analogue of this compound, showed the formation of a stable complex with pyridine (B92270) as an axial ligand, which induced supramolecular chirality. mdpi.com

Stability of Metal Complexes under Varying Conditions (e.g., acidic conditions)

The stability of metallothis compound complexes is a critical parameter for their practical application and is typically assessed under various conditions, such as in acidic media. The term stability can refer to both thermodynamic stability (related to the equilibrium constant of formation) and kinetic stability (related to the rate of decomposition or ligand exchange). scispace.com

Generally, metalloporphyrins exhibit high thermodynamic stability, but this varies with the metal ion. The stability of complexes with different metal ions often follows the Irving-Williams series. Studies on β-tetraphenylporphycene have shown that its complexes with Cu(II) and Zn(II) exhibit stability towards dissociation in acidic media like a trifluoroacetic acid/chloroform (B151607) mixture. researchgate.net However, attempts to form complexes in basic media (like DMF with methanolic KOH) can lead to the rapid decomposition of the porphycene macrocycle. researchgate.net

The robustness of the macrocycle-metal linkage is evident in Sn(IV) porphyrin-linked porous organic polymers, which are reported to be highly resistant to boiling water and strong acids and bases. rsc.org The conditions required for metal insertion and removal (demetallation) provide qualitative insights into stability. Metal insertion often requires high temperatures and specific solvents (e.g., refluxing in pyridine or DMF), while demetallation is typically achieved by treatment with strong acids. mdpi.comresearchgate.net The rate of acid-induced decomposition is a quantitative measure of kinetic stability. scispace.com For instance, the triplet lifetime of [SnIV(OEPc)Cl2] is significantly longer than its porphyrin and hemiporphycene counterparts, indicating a greater photostability. acs.org

Metal-Metal Interactions within Multimetallic Porphycene Systems

The field of multimetallic porphycene systems explores the synthesis of molecules containing two or more metal centers, which can lead to unique electronic, magnetic, and catalytic properties arising from metal-metal interactions. researchgate.netnih.gov These systems can be constructed by linking multiple porphycene units or by incorporating multiple metals into an expanded porphyrin-type macrocycle.

An important example is the formation of bimetallic complexes. The first Iridium(I) complex of octaethylporphyrin was a bimetallic species where the porphyrin ring acted as a bridge. chemrxiv.org More relevant to porphycenes, an unprecedented cis-bimetallic complex of dinaphthoporphycene, [Pd2(μ-DNP)(μ-OAc)2], has been reported. mdpi.com In this complex, two palladium ions are coordinated to the same face of the macrocycle and are held in close proximity (Pd-Pd distance of 2.67 Å) by bridging acetate (B1210297) ligands, which indicates a significant metal-metal bonding interaction. mdpi.com

While examples involving this compound itself are scarce, the principles are well-established in the broader field of porphyrinoids. Expanded porphyrin macrocycles can readily form binuclear complexes with Ni(II), Cu(II), and Zn(II). nih.gov The study of these multimetallic systems is crucial for developing new catalysts where two metal ions can act in concert and for engineering materials with novel magnetic properties. nih.gov

Ligand Field Effects on Electronic and Magnetic Properties of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and resulting properties of transition metal complexes, including metallotetrapropylporphycenes. LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals (in this case, the four nitrogen atoms of the porphycene core and any axial ligands) removes the degeneracy of the d-orbitals, leading to a specific energy splitting pattern. scispace.com

This d-orbital splitting directly influences the complex's electronic and magnetic properties. The energy difference between the split d-orbitals (the ligand field splitting) determines the electronic transitions that can occur upon absorption of light, which are observed in the UV-visible spectrum. The intense colors of metalloporphycenes are a direct result of these transitions (both d-d and π-π* transitions). The photophysical properties of Sn(IV) octaethylporphycene, such as its strong fluorescence and long triplet-state lifetime, are governed by the electronic structure resulting from these interactions. acs.org

Table 2: Selected Photophysical Properties of Sn(IV) Octaethylporphyrinoid Complexes in Benzene (B151609)

ComplexFluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_s, ps)Triplet Lifetime (τ_T, µs)Reference
[SnIV(OEP)Cl₂]0.01043832.6 acs.org
[SnIV(OEHPc)Cl₂]0.02773328.3 acs.org
[SnIV(OEPc)Cl₂]0.125268149.9 acs.org

The magnitude of the ligand field splitting also dictates the spin state of the metal ion. For a given d-electron count, if the splitting is large, electrons will preferentially pair up in the lower energy orbitals, resulting in a low-spin complex. If the splitting is small, electrons will occupy higher energy orbitals before pairing, leading to a high-spin complex. This choice of spin state is a key determinant of the magnetic properties of the complex. scispace.com For example, Fe(III) porphyrins can exist in high-spin (S=5/2), intermediate-spin (S=3/2), or low-spin (S=1/2) states depending on the axial ligands, which modulate the ligand field strength. While specific magnetic studies on this compound complexes are not abundant, the principles of LFT are fundamental to predicting and explaining their magnetic behavior.

Redox Chemistry and Electrochemistry of Tetrapropylporphycene

One-Electron and Multi-Electron Redox Transformations

Tetrapropylporphycene and its metallated derivatives readily undergo sequential one-electron and multi-electron redox transformations, primarily centered on the π-conjugated macrocycle. These processes can be conveniently studied using techniques like cyclic voltammetry, which reveals the potentials at which electrons are added to or removed from the molecule.

The reduction of metallated tetrapropylporphycenes typically involves two successive one-electron transfer steps, leading to the formation of a π-radical anion and subsequently a dianion. This is a characteristic feature of many porphyrinoid systems, where the lowest unoccupied molecular orbital (LUMO) can accept up to two electrons. For instance, the cobalt(II) complex of this compound (Co(II)TPrPc) in tetrahydrofuran (THF) displays two reversible reduction processes. These ligand-centered reductions indicate that the porphycene (B11496) macrocycle is the primary site of electron addition, rather than the central metal ion.

Similarly, oxidation processes involve the removal of electrons from the highest occupied molecular orbital (HOMO) of the porphycene ring, generating a π-radical cation and then a dication. While detailed studies on the multi-electron oxidation of this compound are not extensively available in the reviewed literature, related porphycene systems, such as tetraarylporphycenes, exhibit a reversible one-electron oxidation. The closely related 2,7,12,17-tetraphenylporphycene (B1250932) (TPPo) shows two monoelectronic reduction stages, which are reversible. However, its oxidation is more complex and solvent-dependent, presenting as an irreversible monoelectronic stage in methylene chloride and two irreversible stages in dimethylformamide (DMF) ucla.edu.

Generation and Characterization of π-Radical Anions and Dianions

The products of the one- and two-electron reduction of this compound, the π-radical anion and the dianion, can be generated both electrochemically (via controlled potential electrolysis) and chemically (using reducing agents). The characterization of these species provides fundamental insights into the electronic structure of the reduced macrocycle.

The generation of the π-radical anion of Co(II)TPrPc has been confirmed through spectroelectrochemistry. Upon electrochemical reduction, significant changes in the UV-vis absorption spectrum are observed, indicating the formation of a new species. The reduction is centered on the porphycene ligand, leading to the formation of [Co(II)TPrPc]•⁻. Further reduction leads to the formation of the dianion, [Co(II)TPrPc]²⁻.

Redox Potentials and Their Correlation with Electronic Structure

The redox potentials of this compound are a direct reflection of its electronic structure, specifically the energy levels of its frontier molecular orbitals, the HOMO and LUMO. The first reduction potential is related to the energy of the LUMO, while the first oxidation potential is related to the energy of the HOMO. A smaller HOMO-LUMO gap generally corresponds to a smaller difference between the first oxidation and first reduction potentials, indicating that the molecule is more easily oxidized and reduced.

For metalloporphycenes, the reduction occurs at the ligand rather than the metal center. This is because the LUMO of the porphycene macrocycle is typically lower in energy than the relevant d-orbitals of the central metal ion. In the case of Co(II)TPrPc, the two reversible reduction processes occur at -0.93 V and -1.25 V (vs Ag/AgCl) in THF.

The electronic properties, and thus the redox potentials, can be tuned by introducing substituents onto the porphycene periphery. For example, in tetraarylporphycenes, electron-withdrawing groups on the aryl rings make the porphycene easier to reduce (less negative reduction potential), while electron-donating groups make it harder to reduce (more negative reduction potential) nii.ac.jp. This is because electron-withdrawing groups lower the energy of the LUMO, and electron-donating groups raise it. Based on these principles, the HOMO and LUMO energy levels can be estimated from the experimental redox potentials using empirical relationships nii.ac.jp.

Table 1: Redox Potentials of Co(II)this compound in THF

Redox Process Potential (V vs Ag/AgCl)
[Co(II)TPrPc] + e⁻ ⇌ [Co(II)TPrPc]•⁻ -0.93

Data sourced from studies on the cyclic voltammetry of the cobalt complex of β-tetra-n-propyl porphycene.

Influence of Metalation on Redox Behavior

The insertion of a metal ion into the central N4 cavity of the this compound macrocycle has a profound effect on its redox behavior. The nature of the central metal ion influences the redox potentials of the macrocycle through inductive effects and by potentially participating directly in the redox processes.

Different metal ions, due to their varying electronegativity and d-orbital energies, polarize the porphycene macrocycle to different extents. This electronic perturbation shifts the HOMO and LUMO energy levels, thereby altering the oxidation and reduction potentials of the ligand. For instance, comparing different metalloporphyrins, it is generally observed that more electronegative metals make the ring harder to oxidize.

While a systematic comparative study of a series of M(II)TPrPc complexes (where M = Ni, Cu, Zn, etc.) under identical conditions is not available in the reviewed literature, individual studies on different metallo-tetrapropylporphycenes allow for some inferences. The free-base 2,7,12,17-tetrapropylporphycene and its nickel(II) complex have been subjects of electrochemical investigation rsc.org. The redox behavior of Co(II)TPrPc, as discussed earlier, is characterized by ligand-centered reductions. In contrast, for some metalloporphyrins, the metal center itself can be the site of reduction (e.g., Co(II) to Co(I)), although this is less common for porphycenes where the ligand-centered reduction is favored due to the lower-lying LUMO of the macrocycle compared to the porphyrin isomer. This highlights a key difference in the redox behavior between porphycenes and porphyrins, stemming from their distinct electronic structures.

Table 2: List of Chemical Compounds

Compound Name Abbreviation
This compound TPrPc, H₂TPrPc
2,7,12,17-Tetraphenylporphycene TPPo
Cobalt(II) this compound Co(II)TPrPc
Nickel(II) this compound Ni(II)TPrPc
Tetrahydrofuran THF

Supramolecular Architectures and Host Guest Interactions

Design and Formation of Supramolecular Sandwich Complexes

The design of supramolecular sandwich complexes involving porphycene (B11496) derivatives is an area of significant interest. While specific studies focusing solely on tetrapropylporphycene are limited, research on closely related tetra-alkyl-substituted porphycenes provides valuable insights. For instance, dibromo-derivatives of tetraethylporphycene have been shown to form an unprecedented 2:1 supramolecular sandwich complex. This formation is driven primarily by π-π stacking interactions between the porphycene macrocycles. The design principles suggest that the planar nature of the porphycene core and the presence of peripheral substituents that can modulate intermolecular forces are crucial for the successful assembly of such sandwich structures. Although not directly observed for this compound, it is hypothesized that similar sandwich complexes could be formed under appropriate conditions, potentially encapsulating guest molecules between the two porphycene decks.

π-π Stacking Interactions and 2D Array Formation in Solid State

In the solid state, this compound and its derivatives exhibit a strong tendency to form two-dimensional (2D) arrays, a phenomenon largely dictated by π-π stacking interactions. The crystal structure of 3,10,13,20-tetrabromo-2,7,12,17-tetrapropylporphycene reveals an almost planar conformation of the macrocycle, which is stabilized by significant π-π stacking between adjacent molecules researchgate.net. This stacking leads to the formation of well-ordered, extended networks.

Table 1: Crystallographic Data for a this compound Derivative

ParameterValue
Compound3,10,13,20-Tetrabromo-2,7,12,17-tetrapropylporphycene
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.6720(8)
b (Å)8.0201(5)
c (Å)14.4687(9)
β (°)106.101(1)
Volume (ų)1524.27(16)
Key FeatureAlmost planar structure due to π-π stacking
Data sourced from Aritome et al. (2002). researchgate.net

Host-Guest Binding Studies and Complex Stability

The central cavity of the porphycene macrocycle, along with the clefts formed in its supramolecular assemblies, allows it to act as a host for various guest molecules. Studies on 3,6,13,16-tetrapropylporphycene have demonstrated its ability to form complexes with divalent metal ions, such as Zn(II) acs.orgnih.gov. The formation of these complexes significantly enhances the emission quantum yield of the porphycene, indicating a strong host-guest interaction.

While detailed thermodynamic stability constants for this compound host-guest complexes are not extensively reported, research on porphyrin-based systems in general provides a framework for understanding their stability. The stability of such complexes is influenced by a combination of factors including the size and shape complementarity between the host and guest, electrostatic interactions, hydrogen bonding, and solvophobic effects nih.gov. For instance, in porphyrinic molecular squares, host-guest association constants have been measured to be as high as 4 x 107 M-1 for the binding of a pyridyl-substituted porphyrin guest within a zinc-porphyrin-based host northwestern.edu. This indicates the potential for this compound-based hosts to form highly stable complexes with suitable guest molecules.

Table 2: Complexation Behavior of 3,6,13,16-Tetrapropylporphycene

Metal Ion GuestObservationReference
Zn(II)Forms a stable complex with enhanced emission quantum yield (~30%)Nagamaiah et al. (2022) acs.orgnih.gov
Pd(II)Forms a stable complexNagamaiah et al. (2022) acs.orgnih.gov

Self-Assembly Principles in Porphycene Systems

The self-assembly of porphycene systems is a complex process governed by a hierarchy of non-covalent interactions, leading to the formation of diverse and functional supramolecular architectures. The fundamental principles driving this assembly include π-π stacking, hydrogen bonding, van der Waals forces, and electrostatic interactions nih.gov. The specific substitution pattern on the porphycene core, such as the placement of propyl groups, plays a crucial role in directing the assembly process and influencing the final structure.

In solution, porphycenes can form aggregates, such as co-facially stacked H-aggregates or slip-stacked J-aggregates, depending on the solvent and the nature of the peripheral substituents nih.gov. The formation of these aggregates is a result of the interplay between attractive intermolecular forces and repulsive interactions, as well as the influence of the surrounding medium. Meso-alkyl substitution in porphycenes has been shown to significantly affect their photophysical properties and tautomerism, which in turn influences their self-assembly behavior and the characteristics of the resulting supramolecular structures researchgate.netacs.org. The principles of molecular recognition, where specific interactions between complementary functional groups guide the assembly process, are also central to the controlled formation of desired porphycene-based architectures.

Advanced Research Applications and Methodological Contributions

Catalytic Systems and Reaction Mechanisms

The tetrapropylporphycene framework serves as a versatile ligand for creating sophisticated catalytic systems. The propyl substituents can enhance solubility in organic solvents and influence the electronic properties of the macrocycle, thereby tuning the catalytic activity of its metal complexes.

A prominent area of research involves using this compound complexes as artificial cofactors in proteins to create novel biocatalysts. By replacing the native heme cofactor in myoglobin (B1173299) with a synthetic metalloporphycene, researchers can impart new catalytic functions to the protein.

CatalystRelative Reaction Rate (with Ethyl Diazoacetate)kcat/Km EnhancementApparent Second-Order Rate Constant (Styrene Reaction)
Native Myoglobin11x-
Iron Porphycene-Myoglobin61526x28 mM⁻¹ s⁻¹

Hydroxylation: In another example of bio-inspired catalysis, myoglobin was reconstituted with manganese porphycene (B11496) to create a catalyst for C-H bond hydroxylation. This artificial enzyme successfully catalyzes the H₂O₂-dependent hydroxylation of ethylbenzene, producing 1-phenylethanol (B42297) with a turnover number of 13. epa.gov Isotope effect experiments and kinetic data suggest a reaction mechanism similar to that of cytochrome P450, involving a rate-determining hydrogen-atom abstraction by a high-valent manganese-oxo species followed by a rebound hydroxylation step. epa.gov

The distinct electronic structure of porphycenes makes them promising candidates for photoredox catalysis, a field that uses visible light to drive chemical reactions. researchgate.netrsc.org While research on this compound itself is emerging, the broader class of porphyrins and their isomers are recognized for their ability to act as photocatalysts. researchgate.netnih.gov Upon light absorption, the porphycene can be promoted to an excited state with enhanced redox potentials, allowing it to engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates under mild conditions. researchgate.netrsc.org The alkyl substituents on the this compound macrocycle can be used to tune the redox potentials and photophysical properties, which is a key design principle for developing new, efficient, metal-free photocatalysts for a variety of organic transformations. researchgate.net

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Porphyrins and their isomers, like porphycenes, are highly valuable as building blocks for MOFs due to their rigid, planar structures and inherent functionalities. rsc.orgmdpi.com Custom-designed porphyrins, including functionalized derivatives such as this compound, can be used as the organic linkers to assemble robust frameworks with applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com When incorporated into a MOF structure, the porphycene units can provide well-defined active sites. For instance, metallated this compound units within a MOF could act as accessible catalytic centers for oxidation or reduction reactions, combining the advantages of bio-inspired catalysts with the robustness and recyclability of solid-state materials. mdpi.com

Materials Science for Photofunctional and Electronic Devices

The unique photophysical properties of this compound, such as its strong absorption in the visible spectrum and its fluorescence capabilities, make it an attractive component for advanced materials in optoelectronics.

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer absorbs light and injects an electron into a wide-bandgap semiconductor, typically TiO₂. Porphyrins are among the most promising classes of sensitizers for DSSCs. researchgate.net The design of an efficient sensitizer (B1316253) requires strong light absorption, appropriate energy levels for electron injection and dye regeneration, and stability. This compound derivatives are investigated based on these principles. rsc.org The propyl groups can help prevent the aggregation of dye molecules on the semiconductor surface, which is a common cause of efficiency loss. Furthermore, the electronic properties of the porphycene core can be fine-tuned by the position of the propyl groups, influencing the energy levels and light-harvesting capabilities. researchgate.net For example, the 3,6,13,16-tetrapropylporphycene free base shows moderate fluorescence, and its complexation with Zn(II) leads to an enhanced emission quantum yield of approximately 30%, a property relevant to the light-harvesting and charge-separation processes in a solar cell. nih.gov

CompoundPhotophysical PropertySignificance in DSSCs
3,6,13,16-TetrapropylporphyceneModerate FluorescenceIndicates ability to absorb and emit light, a primary function of a sensitizer.
Zn(II) 3,6,13,16-TetrapropylporphyceneEnhanced Emission Quantum Yield (~30%)Enhanced light-harvesting efficiency and potential for efficient charge separation.

Tautomerism, the process of intramolecular proton transfer, in porphycene molecules offers a mechanism for creating molecular-level switches. units.itnih.gov Porphycene has two stable trans tautomers that can be interconverted by the translocation of the two inner hydrogen atoms. This switching can be induced by light or by a scanning tunneling microscope (STM) tip at low temperatures. units.itacs.org The different tautomers can exhibit distinct electronic and conductive properties. For instance, studies on aminophenyl-functionalized porphyrins assembled in chains on a gold surface have shown that H-tautomerization can function as a binary conductance switch. units.it The process involves a simple intramolecular proton transfer that alters the electronic pathway through the molecule. The ability to control the tautomeric state of a single this compound molecule could lead to the development of molecular-scale electronic components for memory and logic devices. units.itacs.org

Advanced Chemical Sensing and Molecular Imaging Methodologies

The distinct spectroscopic properties of this compound make it a candidate for the development of advanced sensing and imaging techniques. Its ability to fluoresce is central to these applications.

Fluorescence-based sensing relies on changes in the fluorescence properties of a sensor molecule upon interaction with a specific analyte. These changes can manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength.

3,6,13,16-Tetrapropylporphycene has been shown to exhibit moderate fluorescence. nih.gov The complexation of this porphycene with divalent metal ions, such as zinc(II), can lead to a significant enhancement of the emission quantum yield, reaching approximately 30%. nih.gov This property forms the basis of its potential application as a fluorescent sensor for metal ions. The principle of detection would involve the specific binding of a target metal ion to the porphycene core, leading to a measurable change in its fluorescence signal. The mechanism behind this enhancement often involves the rigidification of the macrocycle upon metal coordination, which reduces non-radiative decay pathways and favors fluorescence emission.

The general principles of fluorescence quenching by metal ions can also be applied. Paramagnetic metal ions, for instance, can quench the fluorescence of porphyrin-type molecules through electron transfer or energy transfer mechanisms. This quenching efficiency depends on the nature of the metal ion and its interaction with the porphycene.

Molecular imaging probes are molecules designed to visualize biological processes at the molecular level. Fluorescent probes are widely used for this purpose due to the high sensitivity of fluorescence detection. For a molecule to be an effective imaging probe, it must not only possess favorable photophysical properties but also be able to be delivered to and interact with its target within a biological system.

Currently, there is a lack of specific studies on the use of this compound as a molecular imaging probe and the mechanistic details of its interaction with cellular systems. However, studies on related porphyrin derivatives provide insights into potential mechanisms. The cellular uptake of porphyrin-based molecules is a critical first step and can occur through various pathways, including endocytosis. For instance, meso-tetra (carboxyphenyl) porphyrin nanoparticles have been shown to be internalized by cells via a clathrin-mediated endocytosis pathway. The charge, lipophilicity, and three-dimensional shape of the molecule are major factors that determine the efficiency of cellular uptake and subsequent subcellular distribution. For example, more lipophilic porphyrin derivatives tend to associate with mitochondria and the endoplasmic reticulum.

The photophysical properties of tetra-n-propylporphycene, such as its high quantum yields of fluorescence and singlet oxygen sensitization, suggest its potential utility in theranostics, combining imaging with photodynamic therapy. url.edu The Pd(II) complex of a related derivative, β-tetrabromoporphycene, has been shown to generate singlet oxygen efficiently. nih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Complex Architectures

The rational synthesis of 3,6,13,16-tetrapropylporphycene has been a significant achievement, providing a reliable method for its preparation. However, the future of tetrapropylporphycene chemistry lies in the development of synthetic routes that allow for the creation of more complex and intricate molecular architectures. A key challenge is the selective synthesis of asymmetrically substituted this compound derivatives. Such molecules, with different functional groups at specific positions on the porphycene (B11496) core, are expected to exhibit unique electronic and photophysical properties, making them highly desirable for applications in molecular electronics and sensing.

Future research will likely focus on the development of stepwise synthetic methodologies that offer precise control over the placement of substituents. This could involve the synthesis of functionalized bipyrrole precursors that can be subsequently used in McMurry coupling reactions to yield asymmetrically substituted porphycenes. Furthermore, post-synthetic modification of the this compound core presents another avenue for creating complex structures. However, achieving high regioselectivity in these reactions remains a significant hurdle that needs to be overcome. The exploration of protecting group strategies and the use of sterically demanding reagents could provide solutions to this challenge.

Exploration of New Functionalization Strategies for Enhanced Properties

The functionalization of the this compound macrocycle is a powerful tool for tuning its chemical and physical properties. While halogenation has been demonstrated as a viable strategy, future research will undoubtedly explore a wider array of functional groups to impart novel functionalities. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the porphycene, leading to shifts in its absorption and emission spectra. This could be particularly useful for optimizing its performance as a photosensitizer in photodynamic therapy or as a light-harvesting component in artificial photosynthetic systems.

Another promising area of research is the attachment of bulky substituents to the porphycene periphery. These groups can prevent aggregation, a common issue with planar aromatic molecules that often leads to quenching of their excited states. By inhibiting aggregation, the fluorescence quantum yield and singlet oxygen generation efficiency of this compound can be enhanced. Furthermore, the incorporation of specific recognition motifs, such as crown ethers or peptides, could lead to the development of highly selective sensors for ions or biomolecules. The challenge in this area lies in developing versatile and efficient methods for introducing these functional groups without compromising the integrity of the porphycene core.

Advancements in Ultrafast Spectroscopy for Porphycene Dynamics

A comprehensive understanding of the excited-state dynamics of this compound is crucial for optimizing its performance in light-driven applications. Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion spectroscopy, are powerful tools for probing these dynamics on the femtosecond to picosecond timescale. researchgate.net Future research in this area will focus on elucidating the intricate details of the relaxation pathways of photoexcited this compound.

Key questions to be addressed include the rates of internal conversion and intersystem crossing, the lifetime of the excited singlet and triplet states, and the influence of the solvent environment and functional groups on these processes. For instance, studying how different substituents affect the rate of intersystem crossing is essential for designing more efficient photosensitizers for photodynamic therapy. Furthermore, time-resolved vibrational spectroscopy techniques could provide valuable insights into the structural changes that occur in the porphycene macrocycle upon photoexcitation. A significant challenge in these studies is the often-complex nature of the transient spectra, which requires sophisticated data analysis techniques to extract meaningful information about the underlying photophysical processes.

Predictive Modeling and Machine Learning in Porphycene Design

The traditional approach to discovering new molecules with desired properties often involves a time-consuming and resource-intensive process of synthesis and characterization. Predictive modeling and machine learning offer a powerful alternative, enabling the in-silico design and screening of novel porphycene derivatives with tailored properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that can be used to predict the geometric and electronic structures, as well as the absorption and emission spectra, of this compound and its derivatives. nih.govresearchgate.net

Future research will increasingly leverage these computational tools to guide the synthesis of new this compound-based materials. For example, machine learning models can be trained on existing experimental and computational data to predict the properties of a large number of virtual compounds, allowing researchers to identify the most promising candidates for synthesis. researchgate.net This approach can significantly accelerate the discovery of new porphycenes with enhanced catalytic activity, improved photophysical properties, or specific binding affinities. A key challenge in this field is the development of accurate and reliable computational models that can capture the subtle structure-property relationships in these complex molecules. The availability of high-quality experimental data for training and validating these models is also crucial for their success.

Expanding Catalytic Scope and Efficiency

While the catalytic potential of porphycenes has been recognized, the exploration of this compound as a catalyst is still in its early stages. Future research will aim to expand the catalytic scope of this compound and its metal complexes to a wider range of organic transformations. One promising direction is the development of this compound-based catalysts for selective oxidation reactions. By incorporating different metal ions into the porphycene core, it may be possible to create catalysts that can mimic the activity of enzymes like cytochrome P450, which play a crucial role in drug metabolism and detoxification.

Another area of interest is the use of this compound complexes in photocatalysis. The strong absorption of this compound in the visible region of the electromagnetic spectrum makes it an ideal candidate for driving chemical reactions with light. For example, it could be used to generate reactive oxygen species for water purification or to catalyze the synthesis of fine chemicals. A major challenge in this field is the development of robust and recyclable catalysts that can withstand harsh reaction conditions. Immobilizing this compound on solid supports, such as polymers or inorganic materials, is a promising strategy to address this issue.

Engineering of Advanced Supramolecular Assemblies for Specific Functions

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating functional materials. The planar structure and the presence of peripheral propyl groups make this compound an excellent building block for the construction of advanced supramolecular assemblies. Future research in this area will focus on the design and synthesis of this compound derivatives that can self-assemble into specific architectures, such as nanofibers, nanotubes, and vesicles.

By carefully designing the intermolecular interactions, it should be possible to control the morphology and properties of these assemblies. For example, the incorporation of hydrogen bonding motifs or metal coordination sites could be used to direct the self-assembly process. These supramolecular structures could find applications in a variety of fields, including drug delivery, tissue engineering, and organic electronics. A key challenge in this area is to gain a fundamental understanding of the principles that govern the self-assembly of this compound derivatives, which will enable the rational design of materials with desired functions.

Q & A

Q. Basic Research Focus

  • Fluorescence Quantum Yield : Measure using an integrating sphere with a reference standard (e.g., rhodamine B in ethanol). Correct for solvent refractive index and detector sensitivity .
  • Singlet Oxygen Generation : Quantify via UV-Vis monitoring of 1,3-diphenylisobenzofuran (DPBF) degradation or electron paramagnetic resonance (EPR) with TEMP traps. The Pd(II) complex of this compound exhibits 75% singlet oxygen efficiency, outperforming the freebase (51%) due to enhanced intersystem crossing .

How can researchers resolve contradictions in reported photodynamic efficacy between this compound and other porphyrinoids?

Advanced Research Focus
Discrepancies often arise from variations in experimental design, such as light source intensity (e.g., 420 vs. 650 nm irradiation) or solvent polarity affecting aggregation. To address this:

Standardize photosensitizer concentration (e.g., 10 µM in DMSO/PBS mixtures).

Use matched control compounds (e.g., tetraphenylporphyrin) under identical conditions.

Validate singlet oxygen yields with multiple detection methods (EPR and DPBF) to minimize artifact interference .

What advanced techniques optimize metal ion complexation in this compound for catalytic or therapeutic applications?

Q. Advanced Research Focus

  • Metal Selectivity : Screen divalent ions (Zn²⁺, Pd²⁺, Cu²⁺) using Job’s plot analysis to determine stoichiometry. This compound shows preferential binding to Zn(II) in tetrahydrofuran, with a 1:1 complex confirmed by MALDI-TOF .
  • Catalytic Applications : Assess oxidation/reduction cycles via cyclic voltammetry. Pd(II)-tetrapropylporphycene demonstrates reversible redox peaks at −0.35 V (vs. Ag/AgCl), indicating potential for photocatalytic H₂ generation .

How does halogenation (e.g., β-tetrabromination) alter the photodynamic therapy (PDT) potential of this compound?

Advanced Research Focus
Halogenation at β-positions enhances spin-orbit coupling, increasing singlet-to-triplet state transitions. For β-tetrabromo-tetrapropylporphycene:

  • Synthesize via N-bromosuccinimide (NBS) in DMF at 0°C to prevent overhalogenation.
  • Validate using X-ray crystallography and mass spectrometry.
  • Compare singlet oxygen quantum yields (ΦΔ) to non-halogenated analogs. The brominated derivative achieves ΦΔ = 51% vs. 30% for the parent compound, making it a viable PDT candidate .

What methodological frameworks are critical for designing comparative studies between this compound and commercial photosensitizers?

Advanced Research Focus
Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome):

  • Population : In vitro cancer cell lines (e.g., HeLa).
  • Intervention : Light-activated this compound (λ = 650 nm, 50 mW/cm²).
  • Comparison : Commercial photosensitizers (e.g., Photofrin®).
  • Outcome : ROS generation quantified via DCFH-DA fluorescence or clonogenic assays .

How can researchers address reproducibility challenges in this compound synthesis and characterization?

Q. Basic Research Focus

  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.
  • Characterization : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for structural validation.
  • Batch Consistency : Document reaction parameters (temperature, solvent purity) and share raw data via open-access repositories to enhance reproducibility .

What strategies mitigate aggregation-induced quenching (ACQ) in this compound-based systems?

Q. Advanced Research Focus

  • Solvent Engineering : Use polar aprotic solvents (e.g., DMF) or surfactant additives (e.g., Pluronic F-127) to reduce π-π stacking.
  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl groups) at peripheral positions.
  • Concentration Optimization : Maintain ≤10 µM in photophysical assays to minimize self-assembly .

How should researchers design experiments to evaluate the environmental stability of this compound derivatives?

Q. Basic Research Focus

  • Photostability : Expose samples to simulated sunlight (AM 1.5G spectrum, 100 mW/cm²) and monitor UV-Vis decay over 24 hours.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen.
  • Oxidative Resistance : Treat with H₂O₂ (1–5 mM) and assess structural integrity via FT-IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.